molecular formula C14H10BrN3OS B2772368 2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-72-5

2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2772368
CAS No.: 896333-72-5
M. Wt: 348.22
InChI Key: SVLKSRSUBVPUBI-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core with a 4-bromophenylmethylsulfanyl substituent

Scientific Research Applications

2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly in anticancer and antimicrobial research.

    Material Science: Possible applications in the development of new materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to investigate its biological activity, as many similar compounds have been found to have medicinal properties .

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound is a derivative of pyrazoline , a class of compounds known for their diverse pharmacological effects . Pyrazolines and their derivatives have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

It is known that pyrazoline derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can affect nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it might influence the production of reactive oxygen species (ROS) and free radicals, which are produced by cells during their routine metabolic pathways . An increase in these compounds can lead to cellular damage . The compound might also affect the formation of malondialdehyde (MDA), a common biomarker for oxidative injury in cells and tissues .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the range of activities associated with pyrazoline derivatives . For instance, the compound might cause changes in behavior and movement due to its potential inhibitory effects on AChE . It might also lead to cellular damage due to increased production of ROS and free radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of 4-bromobenzyl chloride with pyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfide forms.

    Coupling: New carbon-carbon bonded products.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
  • 2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
  • 2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Uniqueness

2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as cross-coupling, making it a versatile intermediate for synthesizing more complex molecules. The bromine substituent also imparts distinct electronic properties that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLKSRSUBVPUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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